N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the molecular formula C7H9N3OS2 and a molecular weight of 215.3 g/mol . This compound is characterized by the presence of a cyclopropyl group, a sulfanyl group, and a 1,3,4-thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been known to disrupt processes related to dna replication .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to disrupt dna replication processes .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells , suggesting that they may affect pathways related to cell division and growth.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may inhibit the replication of both bacterial and cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of cyclopropylamine with 5-sulfanyl-1,3,4-thiadiazole-2-thiol
Properties
IUPAC Name |
N-cyclopropyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-4(11)10(5-2-3-5)6-8-9-7(12)13-6/h5H,2-3H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDCQVVNJNDNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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